molecular formula C10H17Cl2N3S B7898954 [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride

[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride

Cat. No.: B7898954
M. Wt: 282.2 g/mol
InChI Key: MSZPGEONXLQDRF-UHFFFAOYSA-N
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Description

[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a chlorinated substituent. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and a thiourea derivative.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazole intermediate.

    Chlorination: The chlorinated substituent is added through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential therapeutic applications. It is being explored for its activity against various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Bromo-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride
  • [1-(2-Fluoro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride
  • [1-(2-Methyl-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride

Uniqueness

Compared to its analogs, [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride exhibits unique properties due to the presence of the chlorine atom. This substituent can influence the compound’s reactivity, binding affinity, and overall biological activity. The chlorine atom’s electron-withdrawing nature can enhance the compound’s stability and interaction with molecular targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on innovative solutions in chemistry, biology, medicine, and industrial applications.

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3S.ClH/c1-12-8-3-2-4-14(6-8)7-9-5-13-10(11)15-9;/h5,8,12H,2-4,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZPGEONXLQDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CN=C(S2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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